DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a compound of interest due to its unique structure and potential applications in various fields, including organic electronics and materials science. The compound features a complex arrangement of fused benzene rings, which contributes to its stability and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[b,def]chrysene followed by a formylation reaction to introduce the aldehyde group at the 7-position. The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: DIBENZO(b,def)CHRYSENE-7-CARBOXYLIC ACID.
Reduction: DIBENZO(b,def)CHRYSENE-7-METHANOL.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems. Additionally, the aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. These interactions can modulate the electronic properties of the compound and influence its behavior in different environments .
Comparison with Similar Compounds
DIBENZO[b,def]CHRYSENE-7,14-DIONE: A related compound with ketone groups instead of an aldehyde group.
VAT ORANGE 1: Another derivative of dibenzo[b,def]chrysene used in organic electronics.
4,10-DIBROMOANTHANTHRONE: A similar PAH derivative used in the synthesis of conjugated polymers
Uniqueness: DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
63040-54-0 |
---|---|
Molecular Formula |
C25H14O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-10-9-16-13-15-5-1-2-6-17(15)20-11-12-22(23)25(21)24(16)20/h1-14H |
InChI Key |
SMNAQDLLFBJHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C6=CC=CC=C56)C=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.